DG-041 was developed as part of research aimed at identifying new therapeutic agents targeting the EP3 receptor. The compound is classified under small molecules with pharmacological activity related to prostanoid receptors. Its chemical structure includes an indole moiety, which is common among many biologically active compounds.
The synthesis of DG-041 involves several steps that typically include the formation of the indole ring through methods such as Fischer indole synthesis or cyclization reactions. Specific synthetic routes have been detailed in literature, highlighting the importance of controlling reaction conditions to yield high purity and yield of the final product.
DG-041 has a complex molecular structure characterized by the following features:
The three-dimensional conformation of DG-041 can be analyzed using techniques like X-ray crystallography or computational modeling, providing insights into its interaction with biological targets.
DG-041 primarily acts through antagonism of the EP3 receptor, blocking its activation by prostaglandin E2. This mechanism has been studied in various experimental models:
The mechanism of action of DG-041 involves the selective blockade of the EP3 receptor, which is known to modulate various physiological responses including inflammation and pain perception.
In animal models, administration of DG-041 has resulted in significant changes in metabolic parameters, supporting its role in modulating energy balance.
DG-041 exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for potential therapeutic applications.
DG-041 has been explored for various scientific applications, particularly in pharmacology and biochemistry:
The evolution of EP3 receptor antagonism reflects broader paradigm shifts in drug discovery methodologies. Early prostaglandin research focused primarily on the enzymatic pathways of eicosanoid biosynthesis, particularly cyclooxygenase inhibition. This approach yielded broad-spectrum anti-inflammatory drugs but with significant limitations in selectivity and side effect profiles. The identification of specific prostaglandin receptors, including the EP3 subtype, enabled a more precise pharmacological strategy [7]. The EP3 receptor presented unique challenges as a drug target due to its complex signaling – coupling to multiple G-proteins (primarily Gᵢ/o) and existing as multiple splice variants with potentially divergent functions [9]. Initial efforts to develop selective EP3 antagonists produced molecules with either insufficient potency or inadequate pharmacokinetic properties. The discovery of DG-041 emerged from systematic structure-activity relationship studies aimed at overcoming these limitations, leveraging advances in receptor crystallography and high-throughput screening technologies [2]. This compound represents a maturation of prostaglandin receptor pharmacology, moving beyond broad pathway inhibition toward receptor subtype-specific modulation. The development trajectory of DG-041 illustrates the transition from phenotypic screening to target-focused drug design in the prostanoid field, enabled by deeper understanding of prostaglandin receptor biology and improved chemical library diversity [7].
DG-041 exemplifies the modern approach to precision pharmacology within the prostaglandin signaling network. Its molecular architecture features strategic halogenation (multiple chlorine atoms) and a sulfonamide group that confers both receptor affinity and metabolic stability [2] [4]. The compound functions through tight, competitive binding at the EP3 receptor's orthosteric site, effectively blocking the action of PGE₂, its primary endogenous ligand. This antagonism prevents EP3-mediated Gᵢ activation, thereby preserving intracellular cAMP levels that would otherwise be suppressed by receptor activation [1] [9]. The significance of DG-041 extends beyond its intrinsic activity to its validation as a research tool. In murine models, subcutaneous administration at 20 mg/kg achieved plasma concentrations sufficient to block EP3-mediated physiological responses, such as sulprostone-evoked increases in mean arterial pressure [1] [3]. Pharmacokinetic studies revealed differential bioavailability depending on administration route: intravenous administration (1.78 mg/kg) yielded a Cₘₐₓ of 9.46 μM and t₁/₂ of 2.7 hours, while oral administration (9.62 mg/kg) produced a Cₘₐₓ of 2.74 μM with t₁/₂ of 4.06 hours [4]. Crucially, DG-041 crosses the blood-brain barrier, expanding potential research applications to central EP3 receptor functions [4] [6]. Its plasma and metabolic stability profile further distinguishes it from earlier EP3 antagonists, enabling more reliable in vivo investigations [2].
Table 2: Comparative Binding Affinities of DG-041 at Prostanoid Receptors
Receptor Subtype | IC₅₀ (nM) | Primary Signaling Mechanism | Functional Consequence of Blockade |
---|---|---|---|
EP3 | 4.6 | Gᵢ/o coupling ↓ cAMP | Enhanced cAMP signaling |
DP1 | 131 | Gₛ coupling ↑ cAMP | Limited clinical significance at therapeutic doses |
EP1 | 486 | Gq coupling ↑ Ca²⁺ | Limited clinical significance at therapeutic doses |
TP | 742 | Gq coupling ↑ Ca²⁺ | Limited clinical significance at therapeutic doses |
The investigation of DG-041 in metabolic and cardiovascular disorders stems from well-established pathophysiological roles of EP3 signaling. In metabolic regulation, EP3 receptor expression increases significantly in pancreatic islets under diabetic conditions. Preclinical evidence indicates that EP3 activation suppresses glucose-stimulated insulin secretion (GSIS) and may impair β-cell proliferation [1] [9]. Crucially, EP3 expression is upregulated in islets from diabetic BTBR-Lepob/ob mice and human organ donors with type 2 diabetes, suggesting a pathophysiological role in β-cell dysfunction [9]. Simultaneously, EP3 receptors contribute to cardiovascular pathology through platelet activation mechanisms. PGE₂ acting through EP3 receptors amplifies platelet responsiveness to thrombogenic stimuli such as collagen, potentially promoting arterial thrombosis [2] [8]. Unlike other antiplatelet agents, EP3 antagonism with DG-041 inhibits thrombosis without prolonging bleeding time in rat models, suggesting a potentially superior safety profile [2]. This dual significance in metabolic and cardiovascular physiology positions EP3 as a compelling therapeutic target. DG-041 provides a pharmacological means to test whether selective EP3 blockade can simultaneously address metabolic dysfunction through improved insulin secretion and cardiovascular risk through antithrombotic effects. The compound enables researchers to dissect tissue-specific functions of EP3 signaling and evaluate whether systemic or targeted approaches might yield therapeutic benefits in complex disorders like metabolic syndrome, where dysregulated glucose homeostasis and increased thrombotic risk frequently coexist [1] [3] [9].
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: